molecular formula C14H13NS B8700632 1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole

1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole

Cat. No.: B8700632
M. Wt: 227.33 g/mol
InChI Key: LBHHJTQCONBZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-benzothiophen-5-yl isocyanate with suitable pyrrole derivatives under microwave irradiation has been reported to yield the desired compound efficiently .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable solid catalysts are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets and pathways. For instance, it has been reported to interact with collapsin response mediator protein 2 (CRMP2), influencing the phosphorylation levels and affecting nociceptive signaling . This interaction highlights its potential in the development of novel therapeutic agents for pain relief and other conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole stands out due to its unique combination of the benzothiophene and pyrrole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole

InChI

InChI=1S/C14H13NS/c1-10-3-4-11(2)15(10)13-5-6-14-12(9-13)7-8-16-14/h3-9H,1-2H3

InChI Key

LBHHJTQCONBZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)SC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of benzo[b]thiophen-5-amine (2.48 g, 17.0 mmol), hexane-2,5-dione (1.95 mL, 17.0 mmol) and glacial acetic acid (0.2 mL) in benzene (35 mL) was heated to reflux under a Dean-Stark head. After 14 h the reaction was cooled to r.t., diluted with diethyl ether (40 mL), and successively washed with aqueous 2 N hydrochloric acid (30 mL), brine (30 mL), a saturated aqueous solution of sodium hydrogen carbonate (30 mL) and finally brine (30 mL). The organic layer was separated, dried over magnesium sulfate, filtered and the solvent evaporated in vacuo to yield 1-(benzo[b]thiophen-5-yl)-2,5-dimethyl-1H-pyrrole (3.67 g, 97%) as a light orange crystalline solid. 1H NMR δ (CDCl3, 400 MHz) 2.04 (s, 6H), 5.93 (s, 2H), 7.19 (dd, J=8, 2 Hz, 1H), 7.37 (d, J=5 Hz, 1H), 7.55 (d, J=5 Hz, 1H), 7.66 (d, J=2 Hz, 1H), 7.94 (d, J=9 Hz, 1H).
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

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